molecular formula C15H13BrN2OS B4556609 2-(4-bromophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide

2-(4-bromophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide

Cat. No.: B4556609
M. Wt: 349.2 g/mol
InChI Key: CPJMFJSRXUUULZ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group, a cyano group, and a dimethylthiophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzene, 3-cyano-4,5-dimethylthiophene, and acetamide.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and reagents like sodium hydride or potassium carbonate.

    Reaction Steps: The synthetic route may involve multiple steps, including halogenation, nucleophilic substitution, and amide formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and optimization of reaction conditions to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
  • 2-(4-fluorophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
  • 2-(4-methylphenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide

Uniqueness

2-(4-bromophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide is unique due to the presence of the bromophenyl group, which can influence its reactivity, biological activity, and physical properties

Properties

IUPAC Name

2-(4-bromophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2OS/c1-9-10(2)20-15(13(9)8-17)18-14(19)7-11-3-5-12(16)6-4-11/h3-6H,7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJMFJSRXUUULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-bromophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
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2-(4-bromophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
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2-(4-bromophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
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2-(4-bromophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
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2-(4-bromophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Reactant of Route 6
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2-(4-bromophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide

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